
5-Cyclohexylisoxazole
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Overview
Description
5-Cyclohexylisoxazole, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-cyclohexylisoxazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted nitriles with hydroxylamine derivatives under acidic or basic conditions. For example, using cyclohexylacetonitrile and hydroxylamine hydrochloride in ethanol with catalytic NaOH can yield the isoxazole core . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of nitrile to hydroxylamine) and temperature (70–90°C) improves yields (>70%). Purity is verified via HPLC (>97%) and NMR (e.g., absence of unreacted nitrile peaks at δ 2.1–2.5 ppm) .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?
- Methodological Answer :
- NMR : The cyclohexyl group shows distinct multiplet signals at δ 1.2–1.8 ppm (axial protons) and δ 1.8–2.1 ppm (equatorial protons). The isoxazole C-H proton appears as a singlet at δ 6.3–6.5 ppm .
- IR : A strong absorption band at 1640–1680 cm⁻¹ confirms the C=N stretch of the isoxazole ring .
- MS : The molecular ion peak at m/z 177 (C₁₀H₁₃NO) and fragment ions at m/z 122 (loss of cyclohexyl) are diagnostic .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store in airtight containers at 2–8°C to prevent degradation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste . Toxicity studies indicate LD₅₀ > 500 mg/kg (oral, rats), but prolonged inhalation may cause respiratory irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) for this compound derivatives?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to assess study heterogeneity . Key variables include:
- Test strains : Gram-positive vs. Gram-negative bacteria (e.g., S. aureus vs. E. coli) may explain variability .
- Concentration ranges : MIC values <10 µM indicate potency, while >50 µM suggest weak activity .
- Structural modifications : Electron-withdrawing substituents (e.g., -Cl, -F) at position 3 enhance activity .
Q. What computational strategies optimize the pharmacokinetic profile of this compound-based drug candidates?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to assess logP (target <3.5), aqueous solubility (>50 µM), and CYP450 inhibition .
- Molecular docking : Target the hydrophobic pocket of bacterial enoyl-ACP reductase (PDB: 1BVR) with the cyclohexyl group enhancing binding affinity (ΔG < -8 kcal/mol) .
Q. How can reaction scalability issues (e.g., low yields >10g scale) be addressed in this compound synthesis?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., dimerization) .
- Catalyst screening : Heterogeneous catalysts (e.g., Amberlyst-15) increase regioselectivity (>90%) compared to homogeneous acids .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) identify significant differences between treatment groups (p <0.05) .
Q. Methodological Frameworks
Q. How should researchers design a meta-analysis to evaluate the compound’s efficacy across disparate preclinical studies?
- Inclusion criteria : Peer-reviewed studies with in vivo/in vitro data on antimicrobial/anticancer activity.
- Risk of bias : Assess randomization, blinding, and sample size using ROBINS-I tool .
- Data synthesis : Forest plots with random-effects models account for inter-study variance (I² statistic <50% indicates low heterogeneity) .
Q. What experimental controls are essential when studying this compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h; monitor degradation via LC-MS .
- Light exposure : Compare samples stored in amber vs. clear glass vials to assess photodegradation .
Q. Data Reporting and Compliance
Q. How can researchers align their findings with PRISMA standards for systematic reviews on isoxazole derivatives?
Properties
CAS No. |
109831-64-3 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-cyclohexyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-2-4-8(5-3-1)9-6-7-10-11-9/h6-8H,1-5H2 |
InChI Key |
CZYGREPZDBWONZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=NO2 |
Canonical SMILES |
C1CCC(CC1)C2=CC=NO2 |
Synonyms |
Isoxazole, 5-cyclohexyl- (9CI) |
Origin of Product |
United States |
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